molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B174041
CAS No.: 1264046-99-2
M. Wt: 249.24 g/mol
InChI Key: MILOBAIYUXUZQJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of heterocyclic compounds. The reactivity of similar pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their utility in generating a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating the compound's role in expanding the heterocyclic chemistry landscape (Gomaa & Ali, 2020).

Anticancer Applications

Recent advances in therapeutic applications of pyrazoline derivatives, which share a similar core structure with this compound, show significant anticancer activities. Pyrazoline derivatives are identified for their diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, and notably, anticancer activities. This highlights the potential of this compound and its derivatives in drug development and therapy (Shaaban et al., 2012).

Biological and Medicinal Chemistry

The synthesis and biological applications of pyrazole carboxylic acid derivatives, including this compound, demonstrate their significance in medicinal chemistry. These compounds exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The detailed exploration of pyrazole carboxylic acid derivatives in this review emphasizes their potential in developing new therapeutic agents (Cetin, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards. Medical attention should be sought if symptoms occur .

Future Directions

While specific future directions for Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are not mentioned in the available resources, research in the field of pyrazoles and related compounds is ongoing, with potential applications in various areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOBAIYUXUZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566685
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264046-99-2
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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